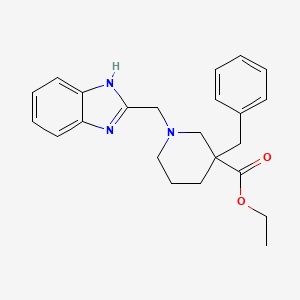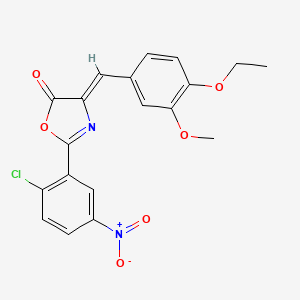
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, also known as 5-Br-DMB-4-F-PP1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of California, San Francisco, and has since been used in a variety of studies to investigate the mechanisms of various cellular processes.
作用机制
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 involves the inhibition of specific protein kinases, such as the Src family kinases and the Abl family kinases. These kinases are involved in a variety of cellular processes, including cell growth and differentiation, and their dysregulation has been implicated in the development of various diseases, including cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 depend on the specific protein kinase that is being inhibited. In general, however, inhibition of protein kinases can lead to a variety of effects, including changes in cell growth and differentiation, alterations in signal transduction pathways, and changes in gene expression.
实验室实验的优点和局限性
One of the primary advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively inhibit specific enzymes and investigate their functions. However, one limitation of using this molecule is that it may not be effective in all experimental systems, and its effects may be influenced by other factors such as cell type and culture conditions.
未来方向
There are many potential future directions for research involving 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1. One area of interest is the development of new inhibitors that are more specific and effective than existing molecules. Additionally, researchers may investigate the roles of specific protein kinases in disease processes and use 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 to develop new therapies that target these enzymes. Finally, researchers may use this molecule to investigate the mechanisms of other cellular processes beyond protein kinases, such as cell adhesion and migration.
合成方法
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 involves several steps, including the reaction of 5-bromo-2,4-dimethoxybenzyl chloride with 4-fluoroaniline to form 5-bromo-2,4-dimethoxybenzyl-4-fluoroaniline. This intermediate is then reacted with 1,2,3,6-tetrahydropyridine to form the final product, 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1. The synthesis method has been well-established and is widely used in laboratories.
科学研究应用
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 has been used in a variety of scientific research applications. One of the primary uses of this molecule is to investigate the mechanisms of protein kinases, which are enzymes that play a critical role in regulating cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting specific protein kinases, researchers can gain insights into the functions of these enzymes and their roles in disease processes.
属性
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFNO2/c1-24-19-12-20(25-2)18(21)11-16(19)13-23-9-7-15(8-10-23)14-3-5-17(22)6-4-14/h3-7,11-12H,8-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSFDJKOJJOWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC(=CC2)C3=CC=C(C=C3)F)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide](/img/structure/B6076481.png)
![ethyl 4-{[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6076489.png)

![9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 2,3-dimethyl-2-oxiranecarboxylate](/img/structure/B6076506.png)

![2-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6076534.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6076535.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076540.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076554.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6076567.png)

![methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6076577.png)
![4-[3-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076583.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6076586.png)